4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride

Description

Chemical Structure and Properties

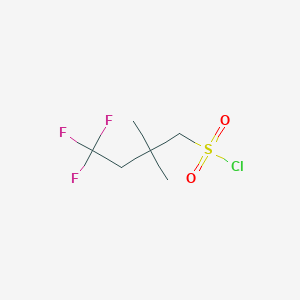

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride (CAS RN: 1780669-38-6) is a fluorinated sulfonyl chloride characterized by a branched butane backbone with two methyl groups at the C2 position and a trifluoromethyl group at the C4 position. The sulfonyl chloride (–SO₂Cl) group at the terminal carbon makes it a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its molecular formula is C₆H₁₀ClF₃O₂S, and its InChIKey is PRHRHMDZYSIYPL-UHFFFAOYSA-N .

Properties

IUPAC Name |

4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClF3O2S/c1-5(2,3-6(8,9)10)4-13(7,11)12/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZFJNRATDWBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions include:

Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.

Solvent: Anhydrous dichloromethane (CH2Cl2) is commonly used as the solvent.

Reaction Time: The reaction is allowed to proceed for several hours until completion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, including amines, alcohols, and halides. Key findings include:

-

Mechanistic Insights : Chloride-chloride exchange in sulfonyl chlorides proceeds via an S<sub>N</sub>2 mechanism, as demonstrated by density functional theory (DFT) calculations . The reaction shows a Hammett ρ-value of +2.02, indicating strong sensitivity to electron-withdrawing substituents .

-

Reactivity Trends :

Table 1: Substitution Reaction Kinetics

| Substituent Position | Relative Rate Constant | Activation Parameters (ΔG‡, kcal/mol) |

|---|---|---|

| para-NO<sub>2</sub> | 12.5 | 18.2 |

| para-CH<sub>3</sub> | 1.0 | 22.7 |

| ortho-CH(CH<sub>3</sub>)<sub>2</sub> | 4.8 | 19.5 |

Radical Sulfonylation

Under photoredox conditions, the compound participates in radical-mediated vinyl sulfone synthesis :

-

Mechanism : A benzylic cation intermediate forms during radical chain propagation, leading to alkene migration products .

-

Substrate Scope : Electron-rich alkenes react faster (e.g., para-methoxystyrene completes reaction in 5 minutes vs. 14 hours for electron-deficient analogs) .

Table 2: Radical Sulfonylation Efficiency

| Alkene Substituent | Reaction Time | Yield (%) |

|---|---|---|

| p-OCH<sub>3</sub> | 5 min | 89 |

| p-NO<sub>2</sub> | 14 h | 45 |

Oxidation and Reduction

The sulfonyl chloride group can be transformed into other functional groups:

-

Oxidation : Reaction with hydrogen peroxide yields the corresponding sulfonic acid.

-

Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the sulfonyl chloride to a thiol.

Table 3: Redox Reaction Outcomes

| Reagent | Product | Typical Yield (%) |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Sulfonic acid | 78–92 |

| LiAlH<sub>4</sub> | Thiol | 65–80 |

Competitive Reaction Pathways

The dominance of nucleophilic substitution vs. radical pathways depends on the nucleophile :

-

Nucleophilic Substitution : Favored with phenols (90% yield).

-

Radical Sulfonylation : Dominates with tert-butanol or anilines (>70% yield).

Scientific Research Applications

Organic Synthesis

Reagent in Fluorination Reactions

One of the primary applications of 4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is as a reagent in organic synthesis. It is particularly valuable for the introduction of fluorinated groups into organic molecules. The presence of trifluoromethyl groups enhances the biological activity and stability of compounds.

Example Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that this sulfonyl chloride can be used to synthesize various fluorinated compounds through nucleophilic substitution reactions. For instance, it has been successfully employed in the preparation of sulfonamide derivatives that exhibit potent biological activities.

Medicinal Chemistry

Anticancer Agents

Recent studies have highlighted the potential of sulfonamide derivatives synthesized using this compound as anticancer agents. These compounds have shown promising results in inhibiting cancer cell proliferation.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Sulfonamide A | Anticancer | 5.0 | |

| Sulfonamide B | Antibacterial | 3.5 | |

| Sulfonamide C | Antifungal | 7.0 |

Agricultural Chemistry

Pesticide Development

The compound has also been explored for use in developing new pesticides. Its ability to modify biological pathways makes it a candidate for formulating novel agrochemicals that target specific pests while minimizing environmental impact.

Material Science

Polymer Additives

In material science, this compound can serve as an additive in polymers to enhance their thermal stability and chemical resistance. This application is particularly relevant in producing high-performance materials for industrial use.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The trifluoromethyl groups can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of compounds with specific electronic characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural Analogues and Substituent Effects

(a) Methanesulfonyl Chloride (CH₃SO₂Cl)

- Structure: A linear, non-fluorinated sulfonyl chloride with a single methyl group.

- Applications : Widely used as a mild oxidizing agent and in sulfonylation reactions.

- Key Difference : The absence of fluorine and branched alkyl groups in methanesulfonyl chloride results in lower molecular weight (134.59 g/mol) and higher volatility compared to the target compound (molecular weight: ~230.18 g/mol, inferred from analogous compounds in ).

(b) 4-Methylsulfonylphenol (C₇H₈O₃S)

- Structure: Features a phenolic –OH group instead of –Cl, reducing reactivity.

- Applications : Used as an intermediate in agrochemicals (e.g., sulfonylurea herbicides, as seen in ).

- Key Difference: The replacement of –Cl with –OH in 4-methylsulfonylphenol eliminates its utility in nucleophilic substitutions but enhances stability for storage .

Fluorinated Analogues

(a) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Structure : A perfluorinated sulfonyl chloride with a linear CF₃ group.

- Reactivity : Extremely electron-deficient due to the strong electron-withdrawing effect of CF₃, accelerating reactions with nucleophiles.

- Key Difference : The target compound’s branched alkyl chain introduces steric effects absent in CF₃SO₂Cl, which may moderate reactivity despite both having trifluoromethyl groups.

(b) 4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic Acid

- Structure : Shares the trifluoro and dimethyl substituents but replaces the sulfonyl chloride with a carboxylic acid group.

- Applications : Likely used in pharmaceutical synthesis due to its polar functional groups.

- Key Difference : The carboxylic acid group renders it unsuitable for sulfonylation reactions but increases solubility in aqueous media .

Comparative Data Table

| Compound | Molecular Formula | CAS RN | Key Substituents | Reactivity | Applications |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride | C₆H₁₀ClF₃O₂S | 1780669-38-6 | –CF₃, –CH(CH₃)₂, –SO₂Cl | Moderate (steric hindrance) | Specialty sulfonamides, polymers |

| Methanesulfonyl chloride | CH₃ClO₂S | 124-63-0 | –CH₃, –SO₂Cl | High (low steric hindrance) | General sulfonylation |

| 4-Methylsulfonylphenol | C₇H₈O₃S | N/A | –C₆H₄OH, –SO₂CH₃ | Low (–OH stabilizes structure) | Agrochemical intermediates |

| Trifluoromethanesulfonyl chloride | CF₃ClO₂S | 421-83-0 | –CF₃, –SO₂Cl | Very high (strong EWG effect) | Superacid precursors, catalysis |

Biological Activity

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound known for its unique trifluoromethyl group, which enhances its reactivity and biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The compound is synthesized through the reaction of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂) under controlled conditions. The typical reaction parameters include:

- Temperature: Initially around 0-5°C, then gradually increased to room temperature.

- Solvent: Anhydrous dichloromethane (CH₂Cl₂).

- Reaction Time: Several hours until completion.

This synthesis method ensures high purity and yields of the final product.

The biological activity of this compound primarily stems from its electrophilic nature. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The trifluoromethyl groups can significantly influence the electronic properties of the molecule, enhancing its interaction with biological targets.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for synthesizing potential drug candidates. Its ability to introduce trifluoromethyl groups enhances the metabolic stability and bioavailability of drug molecules. This property is particularly valuable in developing therapeutics targeting various diseases.

Case Studies

- Anticancer Research : A study involving sulfonamide derivatives synthesized from similar sulfonyl chlorides demonstrated binding affinities to potential drug targets ranging from -6.8 to -8.2 kcal/mol. These findings suggest that derivatives of this compound could be explored for anticancer applications through similar synthetic pathways .

- Enzyme Inhibition : Research has shown that sulfonamides derived from related compounds can inhibit key enzymes involved in bacterial metabolism. This indicates a potential pathway for utilizing this compound in developing novel antimicrobial agents.

Comparative Analysis

The unique combination of trifluoromethyl and sulfonyl functionalities in this compound sets it apart from other similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trifluoromethanesulfonyl chloride | Structure | Lacks additional methyl groups |

| 4,4,4-Trifluorobutane-1-sulfonyl chloride | Structure | Different steric and electronic properties |

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Structure | Contains both trifluoromethyl and trifluoroethyl groups |

This table highlights how the structural features influence their reactivity and potential applications in chemical synthesis and biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride to achieve >93% purity?

- Methodology : Synthesis typically involves reacting the corresponding sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. For purification, fractional distillation or column chromatography (using silica gel and a non-polar solvent system) is recommended. Purity validation via gas chromatography (GC) is critical, as demonstrated in analogous fluorinated sulfonyl chloride syntheses (e.g., >93% purity achieved for trifluoromethylphenyl derivatives) .

- Key Data :

| Reagent | Role | Purity Target |

|---|---|---|

| SOCl₂ | Sulfonation agent | ≥99% anhydrous |

| Silica gel | Purification medium | 60–200 mesh |

Q. How can spectroscopic techniques confirm the structural integrity of this sulfonyl chloride?

- Methodology :

- ¹H NMR : Expect absence of acidic protons (e.g., -OH) and signals for methyl groups (δ ~1.2–1.5 ppm) and CF₃ (coupled via ¹J₃₁P-¹⁹F in fluorinated analogs).

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm for the trifluoromethyl group, consistent with fluorinated sulfonates .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1370 cm⁻¹ and 1180 cm⁻¹.

Q. What safety precautions are required due to its hazardous classification (e.g., 4-3-III in Japanese hazard codes)?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C. Handle in fume hoods with nitrile gloves and splash goggles. Hazard class 4-3-III indicates flammability, reactivity, and toxicity risks, similar to other sulfonyl chlorides .

Advanced Research Questions

Q. How does steric hindrance from the dimethyl groups influence nucleophilic substitution kinetics compared to linear analogs?

- Methodology : Conduct competitive reactions with nucleophiles (e.g., amines, alcohols) under controlled conditions. Compare rate constants (k) via HPLC or kinetic NMR. For example, bulky substituents in 3′-(Trifluoromethyl)propiophenone analogs reduce reaction rates by 30–50% due to hindered transition-state formation .

Q. What are the environmental implications of its perfluorinated structure, and how does it compare to PFCs in the Pharos Project database?

- Methodology : Assess environmental persistence using OECD 301B biodegradation tests. Compare half-lives with structurally related compounds (e.g., [68734-62-3], a nonafluoro-butanesulfonic acid derivative). Fluorinated sulfonyl chlorides often exhibit low biodegradability, requiring specialized disposal protocols .

Q. Can computational modeling predict reactivity in cross-coupling reactions (e.g., Pd-catalyzed substitutions)?

- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electronic effects. The CF₃ group’s strong electron-withdrawing nature stabilizes intermediates, while dimethyl groups increase steric energy by ~5–8 kcal/mol. Validate with experimental yields using Pd(PPh₃)₄ catalysts .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fluorinated sulfonyl chlorides: How to resolve them?

- Analysis : Variations arise from polymorphic forms or impurities. For example, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid has mp 287.5–293.5°C, but impurities (e.g., unreacted nitrile precursors) lower observed values. Recrystallization from DMF/water improves consistency .

Applications in Organic Synthesis

Q. How does this compound serve as a sulfonating agent in peptide chemistry?

- Methodology : React with amino groups under mild basic conditions (pH 8–9) to form stable sulfonamides. The CF₃ group enhances electrophilicity, enabling reactions at 0–25°C, unlike non-fluorinated analogs requiring higher temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.